11-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“11-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “11-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxyphenyl and trimethoxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution or other suitable methods.
Final cyclization and purification: The final product is obtained through cyclization and purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts can enhance reaction rates and selectivity.
Control of temperature and pressure: Optimal conditions are maintained to ensure efficient reactions.
Purification techniques: Industrial-scale purification may involve advanced techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
“11-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: Reduction reactions can modify the diazepine core.
Substitution: Electrophilic or nucleophilic substitution can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, “11-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, dibenzo[b,e][1,4]diazepines are often explored for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry
In the industrial sector, such compounds may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of “11-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Signaling pathways: Interference with signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,e][1,4]diazepine derivatives: Compounds with similar core structures but different substituents.
Phenyl-substituted diazepines: Compounds with phenyl groups attached to the diazepine core.
Uniqueness
“11-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is unique due to its specific combination of hydroxyphenyl and trimethoxyphenyl groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C28H28N2O5 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
6-(4-hydroxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H28N2O5/c1-33-24-14-18(15-25(34-2)28(24)35-3)17-12-22-26(23(32)13-17)27(16-8-10-19(31)11-9-16)30-21-7-5-4-6-20(21)29-22/h4-11,14-15,17,27,29-31H,12-13H2,1-3H3 |
InChI Key |
BYQHCZPNRMAELD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(C=C5)O)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.